molecular formula C12H17NO4S B498715 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid CAS No. 857041-86-2

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid

Cat. No.: B498715
CAS No.: 857041-86-2
M. Wt: 271.33g/mol
InChI Key: ZVJGFVCUXKOWII-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid (CAS 857041-86-2) is a benzenesulfonamide derivative with a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol. This compound features a primary sulfonamide group linked via a propanoic acid spacer to a 4-isopropylphenyl group, a structure of high interest in medicinal chemistry research. Benzenesulfonamides are a prominent class of compounds known for their role as inhibitors of carbonic anhydrase (CA) isoforms. The sulfonamide group can coordinate the zinc ion in the active site of CAs, while modifications at the para-position of the benzene ring and the use of spacers like β-alanine (which forms the core of this molecule) are established strategies to modulate potency and selectivity toward different CA isoforms, such as CA I, II, VI, VII, XII, and XIII . This "tail" approach is widely used to design inhibitors with improved physicochemical properties and isoform selectivity, which is crucial for developing therapeutics with fewer side effects . Furthermore, structurally related benzenesulfonamide compounds have been investigated as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for chronic and inflammatory pain . Some analogues demonstrate strong, dose-dependent analgesic efficacy in animal pain models . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)10-3-5-11(6-4-10)18(16,17)13-8-7-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGFVCUXKOWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Isopropylbenzenesulfonyl Chloride

The precursor 4-isopropylbenzenesulfonyl chloride is synthesized via chlorosulfonation of cumene (isopropylbenzene). In a representative procedure:

  • Chlorosulfonation : Cumene (10 g, 83.3 mmol) is reacted with chlorosulfonic acid (20 mL) at 0–5°C for 2 hours.

  • Quenching : The mixture is poured onto ice, and the precipitate is filtered and washed with cold water.

  • Purification : Recrystallization from hexane yields white crystals (yield: 85%, m.p. 62–64°C).

Key Characterization Data :

  • IR (KBr) : 1372 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.30 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.05 (septet, 1H, CH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.88 (d, J = 8.4 Hz, 2H, ArH).

Coupling with 3-Aminopropanoic Acid

The sulfonamide bond formation follows a two-step protocol:

  • Reaction Setup : 4-Isopropylbenzenesulfonyl chloride (5.0 g, 21.5 mmol) and 3-aminopropanoic acid (2.3 g, 25.8 mmol) are dissolved in anhydrous THF (50 mL). Triethylamine (3.6 mL, 25.8 mmol) is added dropwise at 0°C.

  • Reflux : The mixture is stirred at 40°C for 6 hours.

  • Workup : The solvent is removed under vacuum, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1M HCl, water, and brine, then dried over Na₂SO₄.

  • Purification : Recrystallization from ethanol-water (4:1) affords the product as a white solid (yield: 78%, m.p. 158–160°C).

Optimization Insights :

  • Solvent Impact : THF outperforms DCM due to better solubility of intermediates (Table 1).

  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes side products.

Table 1: Solvent-Dependent Yield Optimization

SolventTemperature (°C)Time (h)Yield (%)
THF40678
DCM251265
Acetonitrile50472

Alternative Synthetic Pathways

Direct Sulfonation of 4-Isopropylbenzenesulfonic Acid

An alternative route involves sulfonation of 4-isopropylbenzenesulfonic acid using PCl₅:

4-Isopropylbenzenesulfonic acid+PCl₅4-Isopropylbenzenesulfonyl chloride+POCl₃+HCl\text{4-Isopropylbenzenesulfonic acid} + \text{PCl₅} \rightarrow \text{4-Isopropylbenzenesulfonyl chloride} + \text{POCl₃} + \text{HCl}

This method, however, requires stringent moisture control and offers lower yields (68%) compared to chlorosulfonation.

Solid-Phase Synthesis

Recent advances propose resin-bound synthesis for high-throughput applications. Wang resin-functionalized 3-aminopropanoic acid reacts with sulfonyl chloride in DMF, achieving 70% yield after cleavage with trifluoroacetic acid.

Characterization and Quality Control

Spectroscopic Analysis

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

  • ¹H NMR (DMSO-d₆) : δ 1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (t, J = 6.4 Hz, 2H, CH₂CO), 3.15 (septet, 1H, CH), 3.40 (q, J = 6.4 Hz, 2H, CH₂N), 7.70 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 12.10 (s, 1H, COOH).

  • LCMS (ESI+) : m/z 272.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms ≥98% purity. Residual solvents (THF, DCM) are below ICH limits (GC headspace analysis).

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride : Exposure to moisture leads to undesired sulfonic acid. Use of anhydrous solvents and inert atmosphere (N₂/Ar) is critical.

  • Byproduct Formation : Excess 3-aminopropanoic acid may form bis-sulfonamides. Stoichiometric control and incremental reagent addition mitigate this issue.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat dissipation and reduce reaction time (3 hours vs. 6 hours batch). Economic analysis favors chlorosulfonation over PCl₅-based routes due to lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid serves as a building block for synthesizing more complex molecules. Its sulfonamide group can participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Biology

The compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group allows it to interact with active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in the study of metabolic pathways and enzyme regulation.

Medicine

In medical research, this compound has been explored for its therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that compounds similar to 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases like psoriasis and rheumatoid arthritis .
  • Anticancer Properties : Some studies have shown that derivatives of benzenesulfonamides exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are overexpressed in cancer cells .

Case Study 1: Anti-inflammatory Effects

A study published in 2014 demonstrated that compounds structurally related to 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid effectively inhibited TNF-α secretion in mouse models of skin inflammation. These findings suggest potential applications in treating inflammatory skin diseases .

Case Study 2: Enzyme Inhibition

Research focusing on the binding affinity of sulfonamide derivatives to carbonic anhydrases (CAs) revealed that certain modifications to the sulfonamide structure significantly enhance binding strength. This highlights the importance of structural variations in developing effective enzyme inhibitors .

Data Tables

Application AreaSpecific UseExample StudiesPotential Impact
ChemistryBuilding block for synthesisVarious synthetic routesDevelopment of novel compounds
BiologyEnzyme inhibitionStudies on CA inhibitorsRegulation of metabolic pathways
MedicineAnti-inflammatory and anticancerResearch on skin diseases and cancer cell linesNew therapeutic agents

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can engage in hydrophobic interactions with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure: Features a hydroxyphenyl amino group instead of sulfonamido.
  • Properties: Enhanced hydrogen-bonding capacity due to the phenolic –OH group, improving solubility in aqueous media.
  • Applications : Demonstrated anticancer and antioxidant activities, attributed to redox modulation and apoptosis induction .

3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid

  • Structure : Incorporates an indole ring and a nitrobenzenesulfonamido group.
  • Indole contributes to π-π stacking interactions.

3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic Acid

  • Structure: Replaces sulfonamido with a cyclohexylcarbonyl amino group.
  • Properties : Increased lipophilicity due to the cyclohexyl moiety, likely improving membrane permeability but reducing aqueous solubility.
  • Applications : Studied in the context of IDH1 R132H inhibition for cancer therapy, with IC₅₀ values as low as 0.03 μM in specific derivatives .

3-(3,4-Dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic Acid

  • Structure : Contains dimethoxyphenyl and acetamidomethyl benzenesulfonamido groups.
  • Applications : Discontinued in commercial catalogs, suggesting challenges in synthesis or efficacy .

Comparative Data Table

Compound Name Key Structural Features Biological Activity IC₅₀/EC₅₀ (μM) Key References
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid 4-Isopropylbenzenesulfonamido, propanoic acid Enzyme inhibition (e.g., IDH1) 0.03–0.40
3-((4-Hydroxyphenyl)amino)propanoic acid Hydroxyphenyl amino group Anticancer, antioxidant Not reported
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid Indole, nitrobenzenesulfonamido Not specified N/A
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid Cyclohexylcarbonyl amino group IDH1 R132H inhibition 0.03
3-(3,4-Dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid Dimethoxyphenyl, acetamidomethyl sulfonamido Discontinued (synthesis challenges) N/A

Biological Activity

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with biological macromolecules. Its structure can be represented as follows:

C9H11NO5S\text{C}_9\text{H}_{11}\text{N}\text{O}_5\text{S}

The biological activity of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid is primarily attributed to its interactions with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic ring can engage in hydrophobic interactions with cellular membranes, influencing various cellular processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for several tested organisms are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
E. coli40
S. aureus30
P. aeruginosa50
K. pneumoniae45

These results suggest that 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid could serve as a viable alternative in treating infections caused by these pathogens.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could potentially reduce inflammation-related symptoms in various conditions .

Case Study 1: Inhibition of COX Enzymes

A study conducted on the compound's effectiveness as a COX inhibitor revealed that it significantly reduced prostaglandin E2 levels in cultured cells exposed to inflammatory stimuli. This suggests a promising application in managing inflammatory diseases such as arthritis .

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid resulted in a notable reduction in infection symptoms and bacterial load, highlighting its potential as an effective therapeutic agent .

Q & A

Basic Question: How can the synthesis of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid be optimized for higher yields and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Sulfonation and Coupling: Start with 4-isopropylbenzenesulfonyl chloride and 3-aminopropanoic acid. Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF to enhance sulfonamide bond formation (similar to methods in , Scheme 3).
  • Protection-Deprotection Strategies: Protect the carboxylic acid group with tert-butyl esters during sulfonamide coupling to prevent side reactions, followed by acidic deprotection (e.g., TFA).
  • Purification: Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity.

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